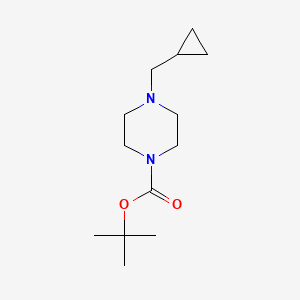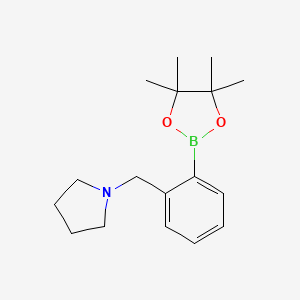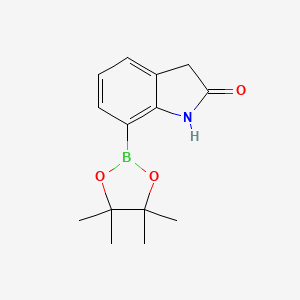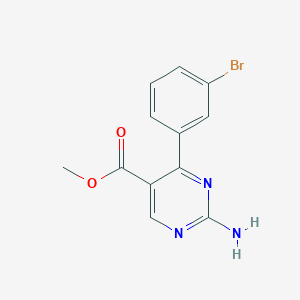
5-甲基-1,2,3-恶二唑-4-羧酸乙酯
描述
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .科学研究应用
药物化学中的构建模块
5-三氯甲基-1,2,4-恶二唑-3-羧酸乙酯(5-甲基-1,2,3-恶二唑-4-羧酸乙酯的衍生物)已被探索为药物化学中一种多功能的构件。已经开发出一种制备衍生物的方法,其中各种亲核试剂取代酯官能团。这创建了一系列新的双功能 1,2,4-恶二唑构建模块,用于整合到生物学相关分子中 (Ž. Jakopin, 2018).
缓蚀
已经合成了 5-甲基-1,2,3-恶二唑-4-羧酸乙酯的衍生物,并评估了它们对硫酸中低碳钢的缓蚀能力。使用重量分析、电化学、扫描电镜和计算方法等多种方法进行的研究表明,这些衍生物可以有效抑制腐蚀 (P. Ammal et al., 2018).
抗高血压活性
5-甲基-1,2,3-恶二唑-4-羧酸乙酯的某些衍生物显示出潜在的抗高血压活性。在一项研究中得到证实,其中酰肼衍生物在大鼠中表现出显着的抗高血压作用 (A. A. Santilli & R. Morris, 1979).
结构分析
已经确定了诸如 5-甲基-10-(2,4,6-三甲基苯基)-8-氧杂-1,2,9-三氮杂双环[5.3.0]癸-3,5,9-三烯-2-羧酸乙酯等衍生物的结构特征,有助于了解分子构象和在各个领域的潜在应用 (P. Beltrame et al., 1993).
杀菌活性
已经对 1,3,4-恶二唑衍生物对茄疫病菌的杀菌活性进行了研究,表明了潜在的农业应用 (H. Chen et al., 2000).
抗菌和抗真菌特性
已经合成了几种 5-甲基-1,2,3-恶二唑-4-羧酸乙酯的衍生物,并显示出中等到显着的抗菌和抗真菌活性 (H. Khalid et al., 2016).
作用机制
Target of Action
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a type of oxadiazole, a class of compounds that have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Oxadiazoles have been found to have potential for structure-activity relationship (SAR), activity potential, and promising targets for mode of action .
Mode of Action
Oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective properties of oxadiazoles, it can be inferred that they may interact with pathways related to bacterial, viral, and leishmanial infections .
Result of Action
Given the anti-infective properties of oxadiazoles, it can be inferred that they may have a significant impact on the cellular processes of infectious agents .
未来方向
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate and similar compounds could have potential applications in various fields in the future.
生化分析
Biochemical Properties
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in neurotransmission. The interaction between Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms.
Cellular Effects
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been observed to enhance acetylcholine levels by inhibiting acetylcholinesterase, leading to improved synaptic transmission and cognitive function . Furthermore, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress. This modulation is achieved through the activation of transcription factors such as Nrf2, which binds to antioxidant response elements in the DNA, promoting the expression of antioxidant enzymes.
Molecular Mechanism
The molecular mechanism of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing neurotransmission. Additionally, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can activate the Nrf2 pathway by interacting with Keap1, a protein that normally inhibits Nrf2. This interaction releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can maintain its inhibitory effects on acetylcholinesterase for extended periods, although its efficacy may decrease slightly over time due to gradual degradation . In in vitro studies, the compound has demonstrated sustained activation of the Nrf2 pathway, leading to prolonged antioxidant responses in cells.
Dosage Effects in Animal Models
The effects of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cognitive function and neuroprotection . At higher doses, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the over-inhibition of acetylcholinesterase and the excessive activation of oxidative stress pathways. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of the compound from the body. Additionally, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production.
Transport and Distribution
Within cells and tissues, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature . Once inside the cell, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can bind to transport proteins, such as albumin, which aid in its distribution throughout the body. The compound’s localization within specific tissues, such as the brain, is influenced by its ability to cross the blood-brain barrier, allowing it to exert its effects on neuronal cells.
Subcellular Localization
Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate can accumulate in the nucleus, where it influences gene expression by modulating transcription factors such as Nrf2. The subcellular distribution of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
属性
IUPAC Name |
ethyl 5-methyloxadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLWOOFVUSJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)

![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)




amine](/img/structure/B1393447.png)





